2-Methyl-1-phenylpiperazine

Description

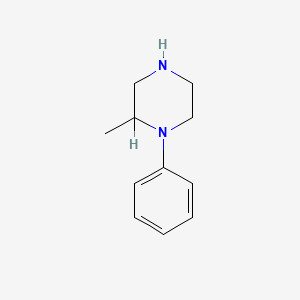

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRJYZGRZCZYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310092 | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2946-76-1 | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2946-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1-phenylpiperazine chemical properties

An In-Depth Technical Guide to 2-Methyl-1-phenylpiperazine

Foreword

As a foundational scaffold in contemporary medicinal chemistry and a crucial intermediate in synthetic organic chemistry, this compound presents a molecule of significant interest. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its properties and the rationale for the analytical and synthetic methodologies presented. By integrating established data with practical, field-proven insights, this document serves as a comprehensive technical resource, grounded in scientific integrity and supported by authoritative references.

Molecular Identity and Physicochemical Profile

This compound is a disubstituted piperazine derivative characterized by a phenyl group attached to one nitrogen atom and a methyl group at the adjacent carbon (position 2). This substitution pattern creates a chiral center at the C2 position, meaning the compound can exist as a racemate or as individual enantiomers.

Chemical Identifiers

A consistent and accurate identification is paramount in research and development. The primary identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2946-76-1 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Canonical SMILES | CC1CNCCN1C2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | [1] |

| InChIKey | DCRJYZGRZCZYJZ-UHFFFAOYSA-N | [1] |

Molecular Structure

Caption: General synthetic workflow for phenylpiperazines.

Experimental Protocol: Cyclization Synthesis

This protocol is a representative example based on established methods for phenylpiperazine synthesis. [3][4]The causality for using a high-boiling point solvent like diethylene glycol monomethyl ether is to achieve the necessary temperature for the intramolecular cyclization to proceed efficiently.

Objective: To synthesize this compound via cyclization.

Materials:

-

N-Phenyl-1,2-diaminopropane

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol monomethyl ether (solvent)

-

Sodium carbonate (base)

-

Toluene (extraction solvent)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-Phenyl-1,2-diaminopropane (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).

-

Solvent Addition: Add diethylene glycol monomethyl ether to the flask to create a stirrable slurry.

-

Heating: Heat the reaction mixture to a high temperature (e.g., 150-160 °C) and maintain for 12-24 hours. The high temperature is crucial for driving the double nucleophilic substitution required for ring formation.

-

Workup: Cool the mixture to room temperature. Dilute with water and basify with a saturated solution of sodium carbonate until pH > 10 to neutralize the hydrochloride salt and deprotonate any remaining amines.

-

Extraction: Extract the aqueous layer three times with toluene. The product is more soluble in the organic phase.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectral and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The primary methods for a molecule like this compound are NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Data Summary

| Technique | Observation |

| ¹H NMR | Signals expected for aromatic protons (phenyl group), piperazine ring protons (CH and CH₂), and a distinct doublet for the methyl group. [1] |

| ¹³C NMR | Resonances for aromatic carbons, aliphatic carbons of the piperazine ring, and the methyl carbon. [5] |

| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 176. A key fragmentation is the cleavage of the piperazine ring, often resulting in a characteristic ion from the loss of a C₂H₄N fragment. [6][7] |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), N-H stretching (secondary amine), and C-N stretching bands are characteristic. [1] |

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phenylpiperazine derivatives. [8] Objective: To identify and confirm the presence of this compound in a sample.

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 20 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Injector: Splitless mode, 250 °C.

-

MSD: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550.

Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).

-

If necessary, dilute the stock solution to a final concentration of ~10-100 µg/mL.

-

Inject 1 µL into the GC-MS system.

Data Analysis:

-

The retention time of the analyte peak should be compared to that of a certified reference standard.

-

The obtained mass spectrum should be compared to a library spectrum or the known fragmentation pattern. Key fragments to look for include the molecular ion (m/z 176) and ions corresponding to the phenylpiperazine core.

Reactivity, Applications, and Safety

Chemical Reactivity

The reactivity of this compound is dominated by the two nitrogen atoms:

-

N4 (Secondary Amine): This nitrogen is nucleophilic and readily undergoes reactions typical of secondary amines, such as alkylation, acylation, and sulfonation. This position is a common point for modification in drug discovery to explore structure-activity relationships. [3][4]* N1 (Tertiary Anilinic Amine): The lone pair on this nitrogen is delocalized into the phenyl ring, making it significantly less basic and nucleophilic than the N4 nitrogen. It is generally unreactive under standard conditions.

Applications in Research and Development

While this compound itself has no known therapeutic use, the phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry. [9]Its derivatives have been investigated for a vast range of biological activities.

-

CNS Agents: Many phenylpiperazine derivatives interact with central nervous system targets, including serotonin and dopamine receptors. [10]* Antimicrobial/Antifungal Agents: The piperazine ring is incorporated into various compounds designed to combat microbial and fungal infections. [11]* Acaricidal Agents: Specific substitutions on the phenylpiperazine core have led to compounds with potent activity against mites. [3]* Synthetic Intermediate: It serves as a building block for more complex molecules. For example, the related compound 1-methyl-3-phenylpiperazine is a key intermediate in the synthesis of the antidepressant Mirtazapine. [12][13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

-

GHS Classification:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98086, this compound. Available at: [Link]

-

Kuujia (2024). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Available at: [Link]

-

Kim, J., et al. (2016). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. Available at: [Link]

-

MDPI (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Available at: [Link]

-

Royal Society of Chemistry (2013). An effective GC-MS method for the separation and identification of piperazines in street samples. Analytical Methods. Available at: [Link]

-

SpectraBase (2025). This compound [13C NMR]. Available at: [Link]

-

ResearchGate (2016). Synthesis and acaricidal activity of phenylpiperazine derivatives. Available at: [Link]

-

Springer (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available at: [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Revue Roumaine de Chimie (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

-

ResearchGate (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

-

MDPI (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Separations. Available at: [Link]

-

ResearchGate (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760009, 1-Methyl-3-phenylpiperazine. Available at: [Link]

- Google Patents (2004). A process for preparing 1-methyl-3-phenylpiperazine.

-

MDPI (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Pharmaceuticals. Available at: [Link]

-

Wikipedia (2024). 1-Phenylpiperazine. Available at: [Link]

- Google Patents (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

Royal Society of Chemistry (2001). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Green Chemistry. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research (2013). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

-

U.S. Drug Enforcement Administration (DEA). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Available at: [Link]

-

ResearchGate (2017). Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]

-

ResearchGate (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]

-

ChemicalRegister (2024). CAS 5271-27-2 Drug Information. Available at: [Link]

Sources

- 1. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-Phenylpiperazine 99 92-54-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

2-Methyl-1-phenylpiperazine CAS number 2946-76-1

An In-Depth Technical Guide to 2-Methyl-1-phenylpiperazine (CAS 2946-76-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a synthesized understanding of the compound's properties, synthesis, pharmacology, and analysis, grounded in established scientific principles and field-proven insights.

Introduction: Situating this compound in Medicinal Chemistry

This compound, identified by the CAS number 2946-76-1, is a substituted derivative of 1-phenylpiperazine. The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of psychoactive drugs, including antidepressants and antipsychotics.[1][2][3] The addition of a methyl group at the 2-position of the piperazine ring introduces a chiral center and can significantly modulate the parent molecule's pharmacological and pharmacokinetic properties. Understanding this specific derivative is critical for leveraging its potential in designing novel therapeutics and as a reference standard in analytical toxicology. This document provides an in-depth examination of its chemical identity, synthesis, biological activity, and analytical characterization.

Physicochemical Properties and Structural Data

The fundamental physical and chemical properties of a compound dictate its handling, formulation, and biological behavior. This compound is a compound whose properties are well-documented, providing a solid foundation for experimental work.[4][][6][7]

| Property | Value | Source |

| CAS Number | 2946-76-1 | [4][][6] |

| Molecular Formula | C₁₁H₁₆N₂ | [4][6][7] |

| Molecular Weight | 176.26 g/mol | [6] |

| Boiling Point | 293.7°C at 760 mmHg | [4][] |

| Density | 0.991 g/cm³ | [4][] |

| Melting Point | 68-69 °C | |

| Flash Point | 132.6°C | [4] |

| InChI Key | DCRJYZGRZCZYJZ-UHFFFAOYSA-N | [] |

| Physical Form | Liquid |

Note: Physical properties can vary slightly depending on the purity and experimental conditions.

Synthesis and Chemical Logic

The synthesis of N-aryl piperazines is a well-established field in organic chemistry. While specific, scaled-up manufacturing protocols for this compound are proprietary, its synthesis can be logically derived from standard methodologies for N-arylation of aliphatic amines.[8] The primary challenge lies in achieving selective mono-arylation and controlling the regioselectivity.

Conceptual Synthetic Workflow

The most common approaches involve the coupling of a phenyl group donor with a pre-formed 2-methylpiperazine ring. Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are favored for their efficiency and substrate scope over older methods like the Ullmann condensation, which often require harsh conditions.[8]

Caption: Conceptual workflow for Buchwald-Hartwig amination synthesis.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative example based on established literature for similar transformations. Self-Validation Note: Each step includes a rationale. All work must be conducted in a fume hood with appropriate personal protective equipment.

-

Inert Atmosphere Preparation:

-

Action: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet.

-

Causality: The palladium catalyst and phosphine ligands are sensitive to oxygen and moisture. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yield.

-

-

Reagent Addition:

-

Action: To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, ~1.4 equivalents).

-

Causality: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst.

-

-

Reactant Introduction:

-

Action: Add 2-methylpiperazine (1.0 equivalent) and the aryl halide (e.g., bromobenzene, 1.1 equivalents) to the flask, followed by an anhydrous aprotic solvent such as toluene.

-

Causality: A slight excess of the aryl halide can help drive the reaction to completion. Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the organic reactants.

-

-

Reaction Execution:

-

Action: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle, specifically the oxidative addition and reductive elimination steps.

-

-

Workup and Purification:

-

Action: After the reaction is complete, cool the mixture to room temperature. Quench by adding water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and salts.

-

Action: Purify the crude product via flash column chromatography on silica gel or vacuum distillation.

-

Causality: Purification is essential to remove unreacted starting materials, catalyst residues, and any side products, yielding the final compound with high purity.

-

Pharmacological Profile: A Derivative Perspective

While this compound itself is not extensively characterized as a standalone pharmacological agent in public literature, its activity can be inferred from the well-studied parent compound, 1-phenylpiperazine, and the principles of structure-activity relationships (SAR).[9]

Phenylpiperazine derivatives are known to interact with monoamine neurotransmitter systems.[10][11] 1-Phenylpiperazine acts as a monoamine releasing agent, with a preference for norepinephrine over serotonin and dopamine.[12] They are known stimulants of the central nervous system.[13]

Caption: Phenylpiperazine interaction with monoamine transporters.

The introduction of a 2-methyl group can have several predictable effects:

-

Steric Hindrance: The methyl group may alter the binding affinity and selectivity for different monoamine transporters or receptors.

-

Lipophilicity: The added methyl group slightly increases lipophilicity, which could enhance its ability to cross the blood-brain barrier.

-

Metabolism: The methyl group provides an additional site for metabolism (e.g., hydroxylation), potentially altering the compound's half-life and metabolic profile.

Reported toxic effects for the broader class of piperazines include agitation, anxiety, tachycardia, and in some cases, seizures.[11]

Metabolism and Toxicology Overview

The metabolism of piperazine-based compounds is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[10][11]

-

Key CYP Isozymes: Studies on related analogs like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have implicated CYP2D6, CYP1A2, and CYP3A4 in their metabolism.[14]

-

Metabolic Pathways: Metabolism likely proceeds through N-dealkylation, aromatic hydroxylation on the phenyl ring, and potential hydroxylation of the added methyl group, followed by glucuronidation or sulfation to facilitate excretion.[11]

-

Drug-Drug Interactions: A critical consideration for researchers is that many piperazine derivatives are also inhibitors of CYP enzymes. This creates a high potential for drug-drug interactions, where co-administration could lead to dangerously elevated plasma concentrations of either the piperazine or another drug metabolized by the same pathway.[14]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[15]

| Hazard Statement | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2) |

Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, are mandatory when handling this compound.

Analytical Methodologies

Accurate and robust analytical methods are essential for quantifying this compound in various matrices, from reaction mixtures to biological samples. The gold standard for this class of compounds is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[16]

Analytical Workflow: LC-MS/MS

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]

- 6. scbt.com [scbt.com]

- 7. 2946-76-1 | MFCD00023122 | this compound [aaronchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]

An In-Depth Technical Guide to the Molecular Weight of 2-Methyl-1-phenylpiperazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 2-Methyl-1-phenylpiperazine (CAS No: 2946-76-1), a compound of significant interest in pharmaceutical research and development. We delve into the theoretical calculations, experimental determination, and data validation methodologies critical for the accurate characterization of this small molecule. This document outlines detailed, field-proven protocols for high-resolution mass spectrometry and elemental analysis, emphasizing the causality behind experimental choices to ensure scientific integrity. The guide is structured to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of piperazine derivatives, ensuring a foundation of trustworthiness and technical accuracy in their work.

Introduction to this compound

This compound is a derivative of piperazine, a heterocyclic amine that is a core scaffold in numerous biologically active compounds. The substitution of a phenyl group on one nitrogen and a methyl group on the other creates a chiral center, leading to distinct pharmacological and toxicological profiles that are crucial in drug discovery.[1] Small molecules like this compound are central to pharmaceutical development due to their potential to be orally bioavailable and penetrate cell membranes to interact with intracellular targets.[1][2]

Accurate determination of the molecular weight is the first and most fundamental step in the structural elucidation and purity assessment of any newly synthesized or isolated compound.[3] It serves as a primary gatekeeper for quality control, validating the chemical identity before proceeding to more complex and costly biological assays. This guide provides the foundational knowledge and practical protocols to establish this critical parameter with confidence.

Theoretical Molecular Weight and Physicochemical Properties

The first step in characterizing this compound is to calculate its theoretical molecular weight from its molecular formula. This provides a benchmark against which all experimental data will be compared.

2.1 Molecular Formula and Structure

The established molecular formula for this compound is C₁₁H₁₆N₂ .[4][5][6] This formula is derived from its constituent atoms: 11 Carbon atoms, 16 Hydrogen atoms, and 2 Nitrogen atoms.

The structure is visualized below:

Caption: 2D structure of this compound.

2.2 Calculation of Molecular Weights

Two key theoretical weight values are used in analytical chemistry: the average molecular weight (often used for bulk properties) and the monoisotopic mass (crucial for high-resolution mass spectrometry).

-

Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of all isotopes for each element.

-

C: 12.011 u

-

H: 1.008 u

-

N: 14.007 u

-

MW = (11 * 12.011) + (16 * 1.008) + (2 * 14.007) = 176.258 g/mol [7]

-

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element. This is the mass that is most precisely measured by high-resolution mass spectrometry.

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

¹⁴N: 14.003074 u

-

Monoisotopic Mass = (11 * 12.000000) + (16 * 1.007825) + (2 * 14.003074) = 176.131348 Da [6]

-

2.3 Key Physicochemical Data Summary

A summary of essential identifiers and computed properties is provided in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 2946-76-1 | PubChem[6] |

| Molecular Formula | C₁₁H₁₆N₂ | PubChem[6] |

| Average Molecular Weight | 176.26 g/mol | PubChem[6] |

| Monoisotopic Mass | 176.131348519 Da | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| XLogP3-AA | 1.8 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[8] |

Experimental Determination of Molecular Weight

While theoretical calculations are essential, experimental verification is the cornerstone of chemical characterization.[9] The two primary, orthogonal techniques for this purpose are Mass Spectrometry and Elemental Analysis.

Caption: Workflow for experimental molecular weight validation.

3.1 High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the preferred method for determining the molecular mass of small molecules with high precision.[10] For a compound like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) is an ideal "soft" ionization technique. ESI protonates the basic sites (the piperazine nitrogens) to form a pseudomolecular ion, typically [M+H]⁺, without causing significant fragmentation.[11] This preserves the intact molecule for mass analysis, allowing for a direct measurement of its mass. Using a high-resolution analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, allows the mass to be measured with enough accuracy (typically <5 ppm) to confirm the elemental composition.[10]

-

System Calibration (Trustworthiness):

-

Calibrate the mass spectrometer daily using a certified calibration solution (e.g., sodium trifluoroacetate or a commercial ESI-L tune mix) covering a mass range that brackets the target ion (m/z 177.1386 for [M+H]⁺).

-

Ensure the mass accuracy post-calibration is below 2 ppm for the calibrant ions. This self-validating step ensures the instrument is performing optimally before sample analysis.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Causality: Formic acid is added to ensure the analyte is protonated in solution, promoting the formation of the desired [M+H]⁺ ion in the ESI source.

-

-

Instrumentation and Analysis:

-

Technique: Flow Injection Analysis (FIA) or Liquid Chromatography-Mass Spectrometry (LC-MS). FIA is sufficient for pure compounds.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF).

-

Instrument Parameters:

-

Capillary Voltage: 3.5 - 4.0 kV

-

Nebulizer Gas (N₂): 1.5 Bar

-

Drying Gas (N₂): 6 L/min at 200°C

-

Mass Range: m/z 100 - 500

-

Acquisition Rate: 1 spectrum/second

-

-

Rationale: These parameters are typical starting points for small molecules and are optimized to achieve stable spray and efficient desolvation and ionization.[8]

-

-

Data Analysis:

-

Extract the mass spectrum for the analyte peak.

-

Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z will be the monoisotopic mass plus the mass of a proton (176.1313 + 1.0073 = 177.1386).

-

Calculate the mass error in parts-per-million (ppm):

-

Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

-

-

Acceptance Criterion: The absolute mass error should be less than 5 ppm.

-

3.2 Elemental Analysis (EA)

Expertise & Causality: Elemental analysis provides orthogonal validation of the molecular formula by determining the mass percentage of each element (Carbon, Hydrogen, Nitrogen) in the pure compound.[12] This technique relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂).[13] By comparing the experimentally determined percentages to the theoretical percentages calculated from the proposed formula (C₁₁H₁₆N₂), one can confirm the elemental composition and assess the sample's purity.[14] An acceptable deviation is typically within ±0.4%.

-

Instrument Calibration and Validation (Trustworthiness):

-

Analyze a certified standard with a known elemental composition (e.g., Acetanilide) to ensure the instrument is calibrated correctly. The results must fall within the specified tolerance (e.g., ±0.3%) of the known values.

-

Run a blank (an empty tin capsule) to ensure no background contamination.

-

-

Sample Preparation:

-

Ensure the sample of this compound is homogenous and has been thoroughly dried under vacuum to remove residual solvents and water.

-

Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.

-

Record the exact weight and seal the capsule.

-

-

Instrumentation and Analysis:

-

Place the sealed capsule into the autosampler of the CHN analyzer.

-

The instrument will drop the sample into a high-temperature (approx. 900-1000°C) combustion furnace in the presence of excess oxygen.

-

The resulting combustion gases (CO₂, H₂O, N₂, etc.) are passed through a reduction furnace to convert nitrogen oxides to N₂.

-

The gases are then separated (typically by gas chromatography) and quantified using a thermal conductivity detector.

-

-

Data Analysis:

-

The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

-

Compare the experimental percentages to the theoretical values for C₁₁H₁₆N₂:

-

Theoretical %C: (11 * 12.011 / 176.258) * 100 = 74.94%

-

Theoretical %H: (16 * 1.008 / 176.258) * 100 = 9.15%

-

Theoretical %N: (2 * 14.007 / 176.258) * 100 = 15.90%

-

-

Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.

-

Data Interpretation and Validation

Achieving consistent results from both HRMS and Elemental Analysis provides a high degree of confidence in the identity and purity of this compound.

Caption: Example data validation table for this compound.

A successful characterization would yield data similar to the example above. The low ppm error from HRMS confirms the elemental formula with high confidence, while the close agreement in the elemental analysis percentages validates the overall composition and indicates high purity. Discrepancies outside the acceptance criteria would trigger further investigation, such as purification of the sample or troubleshooting of the analytical instrumentation.

Conclusion

The precise molecular weight of this compound is a fundamental parameter that underpins all further research and development activities. Its theoretical average molecular weight is 176.26 g/mol , and its monoisotopic mass is 176.1313 Da . This guide has provided a robust framework for the experimental verification of this value, grounded in the principles of scientific integrity and causality. By employing orthogonal analytical techniques like high-resolution mass spectrometry and elemental analysis with self-validating protocols, researchers can ensure the unambiguous identification and quality assessment of this important pharmaceutical building block.

References

-

P&S Chemicals. Product information, this compound. [Link]

-

ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98086, this compound. [Link]

-

Wikipedia. Elemental analysis. [Link]

-

NC State University Libraries. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry. [Link]

-

TutorChase. How can mass spectrometry determine molecular weight of organic compounds?. [Link]

-

National Center for Biotechnology Information. Advancements in small molecule drug design: A structural perspective. [Link]

-

Kuujia.com. Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). [Link]

-

PharmaFeatures. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [Link]

-

StudySmarter. Elemental Analysis: Methods & Examples. [Link]

-

Technology Networks. Technique for Identifying 'Small' Molecules Could Accelerate Drug Discovery & Manufacturing. [Link]

-

University of Waterloo. Stoichiometry: Elemental Analysis. [Link]

-

National Center for Biotechnology Information. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. [Link]

-

Chemistry LibreTexts. 1: Elemental Analysis. [Link]

-

CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

Semantic Scholar. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Royal Society of Chemistry. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. [Link]

-

National Center for Biotechnology Information. Paving the way for small-molecule drug discovery. [Link]

Sources

- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technique for Identifying ‘Small’ Molecules Could Accelerate Drug Discovery & Manufacturing | Technology Networks [technologynetworks.com]

- 3. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elemental analysis - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Phenylpiperazine Moiety

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. When functionalized with a phenyl group, the resulting phenylpiperazine scaffold becomes a key pharmacophore in a diverse array of therapeutic agents, targeting a wide range of biological systems. 2-Methyl-1-phenylpiperazine, a specific derivative, serves as a crucial building block and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), making its efficient and reliable synthesis a topic of considerable interest to the drug development community. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, practical experimental considerations, and detailed procedural outlines.

I. Strategic Approaches to the Synthesis of this compound

The construction of the this compound core involves the formation of two key carbon-nitrogen (C-N) bonds. The primary retrosynthetic disconnections lead to several strategic approaches, with the most prominent being palladium-catalyzed cross-coupling reactions and reductive amination strategies. Each of these methodologies offers distinct advantages and is amenable to various starting materials and reaction conditions.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, particularly for the synthesis of arylamines.[1][2] This palladium-catalyzed cross-coupling reaction provides a direct route to this compound by coupling 2-methylpiperazine with an aryl halide, typically bromobenzene.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, phosphine ligand, and base is critical to the success of the reaction, influencing reaction rates, yields, and substrate scope.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent undesired side reactions.[4]

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

B. Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, offering a highly efficient means of forming C-N bonds through the in-situ formation and reduction of an imine or iminium ion intermediate.[5][6] This methodology can be adapted in several ways to construct the this compound ring system.

One common approach involves the reaction of a suitable dicarbonyl compound with a diamine, followed by reduction. For the synthesis of this compound, this could conceptually involve the reaction of 1,2-diaminopropane with a phenyl-substituted two-carbon electrophile that can form a cyclic imine, which is then reduced.

A more direct and frequently employed strategy is the cyclization of a pre-formed amino alcohol. For instance, the intramolecular reductive amination of a compound like N-(2-hydroxypropyl)-N'-phenylethylenediamine could yield the desired piperazine ring. This approach leverages the formation of a six-membered ring through an intramolecular condensation and subsequent reduction.

The choice of reducing agent is a critical parameter in reductive amination.[7] Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each with its own reactivity profile and functional group tolerance.[5] Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) is also a widely used and often greener alternative.

Reductive Amination Pathway

Sources

- 1. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. organicreactions.org [organicreactions.org]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

A Comprehensive Technical Guide to 2-Methyl-1-phenylpiperazine: Synthesis, Characterization, and Pharmacological Context

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpiperazine (CAS: 2946-76-1), a substituted piperazine derivative. While not extensively studied as a standalone agent, its structural relation to a class of pharmacologically significant compounds warrants a detailed examination. This document consolidates its chemical identity, physicochemical properties, and outlines authoritative methods for its synthesis, purification, and analytical characterization. Drawing upon established knowledge of the broader phenylpiperazine class, this guide also explores its inferred pharmacological profile, particularly its potential as a modulator of monoaminergic systems. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and neuropharmacology.

Chemical Identity and Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. Its molecular structure consists of a piperazine ring substituted with a phenyl group at the N1 position and a methyl group at the C2 position.

-

IUPAC Name: this compound[1]

-

SMILES: CC1CNCCN1C2=CC=CC=C2[1]

-

InChIKey: DCRJYZGRZCZYJZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Boiling Point | 293.7°C at 760 mmHg | [3] |

| Density | 0.991 g/cm³ | [3] |

| Flash Point | 132.6°C | [3] |

| Refractive Index | 1.525 | [3] |

| LogP | 1.87850 | [3] |

Synthesis and Purification

The synthesis of N-aryl piperazines is a well-established transformation in organic chemistry. While specific literature for this compound is sparse, a robust synthetic route can be designed based on modern cross-coupling methodologies, offering high yields and purity.

Retrosynthetic Rationale

The most logical and industrially scalable approach involves a carbon-nitrogen (C-N) bond formation between the secondary amine of 2-methylpiperazine and an activated phenyl electrophile. The Buchwald-Hartwig amination is the gold-standard for this type of transformation, utilizing a palladium catalyst and a suitable phosphine ligand to couple an aryl halide with an amine. This method is preferred over older methods (e.g., nucleophilic aromatic substitution) due to its broad substrate scope and milder reaction conditions.

Proposed Synthetic Protocol: Palladium-Catalyzed N-Arylation

This protocol describes a self-validating system for the synthesis of this compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), and the final product identity is confirmed by spectroscopic analysis.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, oven-baked Schlenk flask under an inert nitrogen atmosphere, add Pd₂(dba)₃ (1.0 mol%), XPhos (2.5 mol%), and Sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add anhydrous toluene (5 mL per mmol of aryl halide) to the flask via syringe. Stir the mixture for 10 minutes to form the active catalyst.

-

Substrate Introduction: Add bromobenzene (1.0 equivalent) followed by 2-methylpiperazine (1.2 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the sealed flask to 100°C and stir vigorously for 12-24 hours. The causality for heating is to overcome the activation energy of the oxidative addition step in the catalytic cycle.

-

Workup: Cool the reaction to room temperature. Quench with water and extract the aqueous phase three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a pure product.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of NMR, IR, and MS, alongside a validated chromatographic method, ensures the identity and purity of the synthesized compound.

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring (typically in the δ 7.4-6.8 ppm region), the methine proton at the C2 position, the aliphatic protons of the piperazine ring, and a singlet for the methyl group protons[1].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the unique aromatic carbons, the aliphatic carbons of the piperazine ring, and the methyl carbon[4].

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic groups, as well as C-N stretching bands. Studies on related compounds like 1-phenylpiperazine and 2-methylpiperazine provide a reference for assigning these vibrational modes[5].

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion (M⁺) peak corresponding to the exact mass of the compound (176.1313 m/z)[1].

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a definitive method for both identifying and quantifying volatile and semi-volatile compounds like this compound. The choice of a mid-polarity column is crucial for achieving good peak shape and separation from potential impurities[6][7].

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a working standard of 10 µg/mL by diluting the stock solution.

-

Instrumentation: Utilize a GC system equipped with a mass selective detector.

-

Chromatographic Conditions:

-

Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[6]. The phenyl groups in the stationary phase provide favorable interactions for aromatic analytes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C and hold for 5 minutes. This temperature program ensures the elution of the analyte with a sharp peak shape.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis: Confirm the identity of the analyte by matching its retention time and mass spectrum with a reference standard. Quantify using a calibration curve if required.

Caption: Standard workflow for the analysis of this compound by GC-MS.

Pharmacological Context and Inferred Mechanism of Action

The Phenylpiperazine Class as Serotonergic Agents

The phenylpiperazine scaffold is a well-known "privileged structure" in neuropharmacology, forming the core of numerous centrally acting agents[8]. Many simple derivatives, such as m-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), are potent serotonin (5-HT) releasing agents (SRAs)[9][10].

SRAs are a class of psychoactive drugs that elevate extracellular serotonin levels by promoting its efflux from presynaptic neurons[11][12]. Their primary mechanism involves acting as substrates for the serotonin transporter (SERT). Upon being transported into the neuron, they induce a reversal of the transporter's direction, effectively pumping serotonin out into the synaptic cleft in a non-exocytotic, carrier-mediated exchange[9][11]. This rapid increase in synaptic serotonin distinguishes their action from Selective Serotonin Reuptake Inhibitors (SSRIs), which merely block the reuptake of existing serotonin. This mechanism has been explored for therapeutic potential in treating mood disorders, anxiety, and PTSD[11][12].

Inferred Profile of this compound

Given that the parent compound, 1-phenylpiperazine, is a monoamine releasing agent[8], it is highly probable that this compound also functions as a monoamine transporter substrate.

-

Structure-Activity Relationship (SAR): The addition of the methyl group at the C2 position introduces a chiral center and steric bulk adjacent to the piperazine ring. This modification can significantly influence its interaction with monoamine transporters (SERT, DAT, NET). It may alter its affinity, selectivity, or efficacy as a releasing agent compared to the unsubstituted 1-phenylpiperazine.

-

Hypothesized Mechanism: It is hypothesized that this compound will be recognized by SERT and transported into the presynaptic neuron. Inside the neuron, it is expected to disrupt the vesicular storage of serotonin via interaction with VMAT2 and promote SERT-mediated reverse transport of serotonin into the synapse. Its relative activity at dopamine (DAT) and norepinephrine (NET) transporters remains to be experimentally determined.

Caption: Hypothesized mechanism of this compound as a SERT substrate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards that require appropriate handling procedures.

| Hazard Statement | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Eye Irritation | H319 | Causes serious eye irritation[1] |

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a structurally interesting derivative of the pharmacologically significant phenylpiperazine class. This guide has established its definitive chemical identity and provided robust, field-proven protocols for its synthesis and analytical characterization. While direct pharmacological data is limited, a strong inference based on established structure-activity relationships points towards its potential as a monoamine releasing agent, likely with a primary affinity for the serotonin transporter. The methodologies and contextual information provided here serve as a valuable resource for researchers aiming to synthesize, characterize, or further investigate the neuropharmacological profile of this compound.

References

-

Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. PubMed - NIH. [Link]

-

Grokipedia. (n.d.). Serotonin releasing agent. Grokipedia. [Link]

-

Various Authors. (n.d.). Serotonin releasing agent. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Wikipedia. (n.d.). Serotonin releasing agent. [Link]

-

Wikipedia. (n.d.). Serotonin–dopamine releasing agent. [Link]

-

Kuujia. (n.d.). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR]. [Link]

-

Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative... CNS Neurol Disord Drug Targets, 21(6), 520-532. [Link]

-

Analytical CHEMISTRY. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]

-

Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 852-858. [Link]

-

Analytical Methods. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

-

Wikipedia. (n.d.). 1-Phenylpiperazine. [Link]

-

DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. [Link]

Sources

- 1. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. hakon-art.com [hakon-art.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 9. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methyl-1-phenylpiperazine

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-phenylpiperazine, a compound of interest for researchers, scientists, and drug development professionals. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental considerations that enable robust structural elucidation and characterization.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₁₁H₁₆N₂) is a substituted piperazine derivative with a molecular weight of 176.26 g/mol .[1] The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities. Accurate and unambiguous structural confirmation is a critical first step in any research and development endeavor involving such molecules. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture, offering detailed insights into the connectivity and chemical environment of atoms. This guide will serve as a practical reference for the interpretation of the key spectroscopic data of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the conventional atom numbering that will be used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The choice of experimental parameters is critical for obtaining high-resolution and informative NMR spectra. The following protocol outlines a standard procedure for the analysis of a sample like this compound.

Workflow for NMR Analysis:

Caption: A generalized workflow for NMR analysis.

Causality Behind Experimental Choices:

-

Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Its single deuterium resonance provides a stable lock signal for the spectrometer, and its residual proton signal at ~7.26 ppm is well-defined and typically does not interfere with the signals of the analyte.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is used as an internal standard because its 12 equivalent protons give a single, sharp resonance at 0 ppm, which is chemically inert and does not overlap with most organic proton signals. This provides a reliable reference point for the chemical shift scale.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | m | 2H | H-3', H-5' |

| 6.85 - 7.00 | m | 3H | H-2', H-4', H-6' |

| 3.80 - 3.95 | m | 1H | H-2 |

| 3.10 - 3.25 | m | 2H | H-6eq, H-3eq |

| 2.90 - 3.05 | m | 2H | H-6ax, H-3ax |

| 2.65 - 2.80 | m | 2H | H-5eq, H-5ax |

| 2.30 (broad s) | s | 1H | NH (H-4) |

| 1.15 | d | 3H | CH₃ (H-7) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the spectrometer and sample concentration. The assignments are based on typical chemical shift values and expected splitting patterns for similar structures.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.85 - 7.35 ppm): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring. The downfield signals are likely due to the ortho and para protons, while the upfield signal corresponds to the meta protons.

-

Piperazine Ring Protons (2.65 - 3.95 ppm): The protons on the piperazine ring exhibit complex multiplets due to their diastereotopic nature and coupling to each other. The proton at C2 (H-2) is a multiplet due to coupling with the adjacent methyl group and the protons at C3. The remaining methylene protons on the piperazine ring (H-3, H-5, and H-6) also show complex splitting patterns.

-

NH Proton (2.30 ppm): The broad singlet is characteristic of an N-H proton, which often undergoes rapid exchange, leading to a broadening of the signal and a lack of observable coupling to adjacent protons.

-

Methyl Group (1.15 ppm): The doublet integrating to 3 protons is indicative of a methyl group adjacent to a single proton (the methine proton at C2).

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 151.5 | C-1' |

| 129.0 | C-3', C-5' |

| 120.0 | C-4' |

| 116.5 | C-2', C-6' |

| 58.0 | C-2 |

| 55.0 | C-6 |

| 49.5 | C-3 |

| 46.0 | C-5 |

| 15.0 | C-7 (CH₃) |

Note: These are tentative assignments based on data from SpectraBase and typical chemical shift ranges.[2]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (116.5 - 151.5 ppm): Four distinct signals are observed for the six aromatic carbons, consistent with a monosubstituted benzene ring where C-2'/C-6' and C-3'/C-5' are chemically equivalent. The carbon directly attached to the nitrogen (C-1') is the most downfield due to the electron-withdrawing effect of the nitrogen atom.

-

Piperazine Ring Carbons (46.0 - 58.0 ppm): The four carbons of the piperazine ring are all chemically non-equivalent and appear in the aliphatic region of the spectrum. The carbon bearing the methyl group (C-2) is the most downfield of the piperazine carbons.

-

Methyl Carbon (15.0 ppm): The upfield signal is characteristic of a methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid or liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique.

Workflow for ATR-FTIR Analysis:

Caption: A generalized workflow for ATR-FTIR analysis.

Causality Behind Experimental Choices:

-

ATR Technique: This technique is chosen for its simplicity and minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium), and the IR beam undergoes multiple internal reflections. At each reflection, an evanescent wave penetrates a short distance into the sample, allowing for the absorption of IR radiation. This is particularly advantageous for viscous liquids or solids.

IR Spectroscopy: Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 3000 | Strong | Aliphatic C-H stretch (CH₃, CH₂, CH) |

| 1580 - 1600 | Strong | C=C stretch (aromatic ring) |

| 1450 - 1500 | Strong | C=C stretch (aromatic ring) |

| 1200 - 1350 | Strong | C-N stretch (aromatic and aliphatic amine) |

| 690 - 770 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation of the IR Spectrum:

-

N-H Stretch: The broad absorption in the region of 3300-3500 cm⁻¹ is a clear indication of the N-H stretching vibration of the secondary amine in the piperazine ring.

-

C-H Stretches: The spectrum shows two distinct regions for C-H stretching. The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring. The strong absorptions below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methyl and piperazine ring methylene and methine groups.

-

Aromatic C=C Stretches: The sharp, strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-N Stretches: The strong absorptions in the fingerprint region, typically between 1200 and 1350 cm⁻¹, are attributed to the C-N stretching vibrations of both the aromatic and aliphatic amine functionalities.

-

Aromatic C-H Bending: The strong absorption in the 690-770 cm⁻¹ region is indicative of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Workflow for EI-MS Analysis:

Caption: A generalized workflow for EI-MS analysis.

Causality Behind Experimental Choices:

-

Electron Ionization (EI): EI is a classic and widely used ionization method that provides reproducible mass spectra, which can be compared to extensive libraries for compound identification. The high energy (typically 70 eV) used for ionization imparts significant internal energy to the molecular ion, causing it to fragment in predictable ways, which is invaluable for structural elucidation.

Mass Spectrometry: Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Formula |

| 176 | [C₁₁H₁₆N₂]⁺• (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 119 | [C₇H₇N₂]⁺ |

| 104 | [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathways:

The fragmentation of phenylpiperazines in EI-MS is typically initiated by the cleavage of bonds within the piperazine ring and the bond connecting the phenyl group to the piperazine nitrogen.[2]

Major Fragmentation Pathways:

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

-

Molecular Ion (m/z 176): The presence of a peak at m/z 176 confirms the molecular weight of the compound.

-

Loss of a Methyl Group (m/z 161): The peak at m/z 161 corresponds to the loss of the methyl group from the molecular ion.

-

Formation of the Phenylpiperazine Cation (m/z 119): Cleavage of the piperazine ring can lead to the formation of a stable phenylpiperazine fragment.

-

Formation of the Phenylaziridinium Ion (m/z 104): Further fragmentation of the piperazine ring can result in the formation of this ion.

-

Tropylium Ion (m/z 91): A common fragment in molecules containing a benzyl-like moiety, although less prominent here than in benzylpiperazines.

-

Phenyl Cation (m/z 77): Loss of the entire piperazine ring results in the phenyl cation.

-

Piperazine Ring Fragments (m/z 70 and 56): Cleavage within the piperazine ring itself can generate these smaller nitrogen-containing fragments.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy identifies the key functional groups, namely the secondary amine, aromatic ring, and aliphatic moieties. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. This guide serves as a foundational resource for scientists working with this compound, enabling confident identification and facilitating further research and development.

References

-

Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98086, this compound. Retrieved January 11, 2026, from [Link]

Sources

Foreword: Charting the Unexplored Territory of a Novel Psychoactive Scaffold

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1-phenylpiperazine

In the landscape of psychoactive substance research, the phenylpiperazine family represents a rich and diverse scaffold, serving as the foundation for numerous therapeutic agents and research chemicals.[1] While compounds like 1-phenylpiperazine and its substituted derivatives (e.g., mCPP, TFMPP) have been extensively studied, many structural analogues remain in relative obscurity. This guide focuses on one such molecule: This compound .

As of this writing, dedicated pharmacological studies on this compound are not prevalent in peer-reviewed literature. Therefore, this document adopts a dual-purpose structure. It begins by consolidating the known chemical and physical properties of the molecule. It then transitions into a predictive and methodological framework, leveraging established structure-activity relationships (SAR) from closely related phenylpiperazines to hypothesize its likely biological activities and mechanisms of action.[2][3] This guide is designed for the research scientist and drug development professional, providing not just a summary of what is known, but a comprehensive roadmap for future investigation. We will detail the critical in vitro and in vivo assays required to fully characterize this compound, presenting them as actionable, field-tested protocols.

Part 1: Foundational Profile of this compound

Before delving into its biological activity, a firm understanding of the molecule's fundamental properties is essential. This section provides the core chemical and safety data.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperazine featuring a phenyl group attached to one nitrogen atom and a methyl group at the adjacent carbon atom of the piperazine ring.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 2946-76-1 | [4][5] |

| Molecular Formula | C₁₁H₁₆N₂ | [4][5] |

| Molecular Weight | 176.26 g/mol | [4][5] |

| Topological Polar Surface Area | 15.3 Ų | [4] |

| Complexity | 152 | [4] |

Safety and Toxicological Overview

Safety is the paramount consideration in handling any novel chemical entity. The following data is derived from aggregated GHS information and safety data sheets for the compound and its close relatives.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements: P264, P270, P280, P301+P317, P305+P351+P338.[4]

Part 2: A Proposed Research Framework for Biological Characterization

The core of this guide is a structured, multi-stage research plan designed to elucidate the biological activity of this compound. This workflow is based on standard practices in neuropharmacology for characterizing novel psychoactive substances.

Caption: Proposed workflow for characterizing this compound.

Part 3: In Vitro Assessment – Unveiling the Molecular Targets

The first step is to determine where the compound binds in the central nervous system. Phenylpiperazines are known to interact with monoaminergic systems.[3] Therefore, our primary screen should focus on dopamine, serotonin, and norepinephrine receptors and transporters.

Rationale for Target Selection

-

Serotonin (5-HT) Receptors: Derivatives like mCPP are potent 5-HT receptor agonists/antagonists.[8] The arylpiperazine moiety is a classic pharmacophore for serotonergic agents.[1] We will prioritize 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors due to their roles in mood, psychosis, and appetite.

-

Dopamine (D) Receptors & Transporter (DAT): Stimulant effects of related piperazines are often mediated by dopamine release or reuptake inhibition.[3] D₂ receptors and DAT are critical targets.

-